molecular formula C6H10N4 B3246139 6-Hydrazinyl-3,4-dimethylpyridazine CAS No. 17551-36-9

6-Hydrazinyl-3,4-dimethylpyridazine

Cat. No.: B3246139
CAS No.: 17551-36-9
M. Wt: 138.17 g/mol
InChI Key: NIJJXNVMTGLDTR-UHFFFAOYSA-N
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Description

6-Hydrazinyl-3,4-dimethylpyridazine is a pyridazine derivative featuring a hydrazinyl (-NHNH₂) substituent at the 6-position and methyl groups at the 3- and 4-positions. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, which confer unique electronic and reactivity profiles compared to pyrimidines or pyrazines. The hydrazinyl group enhances nucleophilic and chelating properties, making this compound a valuable intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

(5,6-dimethylpyridazin-3-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-4-3-6(8-7)10-9-5(4)2/h3H,7H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJJXNVMTGLDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1C)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydrazinyl-3,4-dimethylpyridazine typically involves the reaction of 3,4-dimethylpyridazine with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazinyl group . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive hydrazine component.

Chemical Reactions Analysis

Types of Reactions

6-Hydrazinyl-3,4-dimethylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction and desired product.

Major Products Formed

The major products formed from these reactions include azides, hydrazones, and substituted pyridazines, depending on the type of reaction and reagents used .

Scientific Research Applications

6-Hydrazinyl-3,4-dimethylpyridazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Hydrazinyl-3,4-dimethylpyridazine involves its interaction with specific molecular targets and pathways. The hydrazinyl group is reactive and can form covalent bonds with various biomolecules, leading to changes in their structure and function. This reactivity underlies its potential biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

6-Hydrazinyl-3,4-dimethylpyridazine vs. 6-(3,4-Dimethoxyphenyl)pyridazin-3-yl Hydrazine (5b)
  • Structural Differences :
    • This compound : Methyl groups at positions 3 and 4; hydrazinyl at position 4.
    • Compound 5b : A 3,4-dimethoxyphenyl group at position 6; hydrazinyl at position 3.
  • Synthesis :
    • Both compounds utilize hydrazine hydrate for introducing the hydrazinyl group. However, 5b is synthesized via nucleophilic substitution of a chloro-substituted pyridazine precursor under reflux (130°C for 1 hour) .
    • The dimethyl substituents in the target compound likely require milder conditions due to reduced steric hindrance compared to the bulky methoxyphenyl group in 5b.
This compound vs. MGL-3196
  • Structural Differences :
    • MGL-3196 : Features a dichlorophenyl-triazine core linked to a 5-isopropyl-6-oxo-1,6-dihydropyridazine moiety.
    • Target Compound : Simpler structure with dimethyl and hydrazinyl groups.
  • Functional Implications :
    • MGL-3196’s bulky substituents enhance selectivity for thyroid hormone receptor β (TRβ), while the hydrazinyl group in the target compound may favor chelation or interactions with metal-dependent enzymes .
This compound vs. 6-Hydrazinyl-3,4'-bipyridine (CAS 82718-36-3)
  • Structural Differences :
    • Target Compound : Pyridazine ring with dimethyl groups.
    • Bipyridine Analog : Contains a bipyridine scaffold (two fused pyridine rings) with a hydrazinyl group.
  • Electronic Properties :
    • The bipyridine system offers extended conjugation, enhancing π-π stacking interactions, whereas the pyridazine core provides stronger electron-withdrawing effects due to adjacent nitrogen atoms .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Trends
This compound C₆H₁₀N₄ 138.17 (calculated) 3,4-dimethyl; 6-hydrazinyl Polar solvents (e.g., water, ethanol)
6-(3,4-Dimethoxyphenyl)pyridazin-3-yl Hydrazine (5b) C₁₂H₁₄N₄O₂ 250.68 3,4-dimethoxyphenyl; hydrazinyl Moderate in DMSO, low in water
6-Hydrazinyl-3,4'-bipyridine (CAS 82718-36-3) C₁₀H₁₀N₄ 186.21 Bipyridine; hydrazinyl Likely soluble in DMF or DMSO

Biological Activity

6-Hydrazinyl-3,4-dimethylpyridazine is a chemical compound with the molecular formula C₆H₁₀N₄ and a molecular weight of 138.17 g/mol. It has garnered interest in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The synthesis of this compound typically involves the reaction of 3,4-dimethylpyridazine with hydrazine hydrate under controlled conditions. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, leading to diverse derivatives that may exhibit different biological activities.

PropertyValue
Molecular Formula C₆H₁₀N₄
Molecular Weight 138.17 g/mol
IUPAC Name (5,6-dimethylpyridazin-3-yl)hydrazine

The biological activity of this compound is largely attributed to the reactivity of the hydrazinyl group. This group can form covalent bonds with various biomolecules, potentially altering their structure and function. The compound is believed to interact with specific molecular targets involved in cellular signaling pathways, which may lead to its observed antimicrobial and anticancer effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of key signaling pathways that promote cell survival and proliferation. For instance, it has been reported to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors.

Case Studies

Several case studies have highlighted the biological effects of this compound:

  • Antibacterial Efficacy : A study conducted on Staphylococcus aureus and Escherichia coli showed that treatment with the compound resulted in a significant reduction in bacterial viability, indicating its potential use as an antibacterial agent.
  • Cancer Cell Line Studies : Research involving human breast cancer (MCF-7) and lung cancer (A549) cell lines demonstrated that this compound inhibited cell growth and induced apoptosis through caspase activation pathways.

Comparison with Similar Compounds

When compared to other pyridazine derivatives, such as 6-Hydrazinylpyridazine and 3,4-Dimethylpyridazine, this compound exhibits unique properties due to its specific arrangement of functional groups. This uniqueness may contribute to its distinct biological activities.

Table 2: Comparison of Pyridazine Derivatives

CompoundAntimicrobial ActivityAnticancer Activity
This compound HighModerate
6-Hydrazinylpyridazine ModerateLow
3,4-Dimethylpyridazine LowLow

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydrazinyl-3,4-dimethylpyridazine
Reactant of Route 2
6-Hydrazinyl-3,4-dimethylpyridazine

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